N-isopropyl-1,4-diazepane-1-carboxamide
Description
N-Isopropyl-1,4-diazepane-1-carboxamide (CAS No. 1038237-31-8) is a seven-membered diazepane derivative featuring a carboxamide group substituted with an isopropyl moiety at the 1-position of the diazepane ring. This compound is synthesized and distributed as a high-purity intermediate (95% purity) for pharmaceutical and chemical research applications, particularly in drug discovery and development .
Properties
IUPAC Name |
N-propan-2-yl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(2)11-9(13)12-6-3-4-10-5-7-12/h8,10H,3-7H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDVMZXDKAWLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1,4-diazepane-1-carboxamide typically involves the reaction of 1,4-diazepane with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1,4-diazepane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
N-Isopropyl-1,4-diazepane-1-carboxamide is a chemical compound featuring a diazepane ring with nitrogen atoms at the 1 and 4 positions, influencing its interactions with biological targets. The presence of the carboxamide group enhances its reactivity and biological profile compared to other diazepanes.
Chemical Properties and Reactions
This compound can undergo various chemical reactions due to its functional groups. Its synthesis can be achieved through multi-step routes, including intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol derived from (S)- or (R)-2-aminopropan-1-ol. Physical properties such as boiling point, density, and refractive index are essential for practical applications and are determined through standard laboratory techniques.
Scientific Applications
This compound has several scientific applications:
- Interaction with biological targets The mechanism of action for this compound involves its interaction with specific biological targets such as receptors and enzymes. This compound may modulate neurotransmitter systems or influence enzyme activity due to its structural properties.
- Binding affinity and specificity studies The binding affinity and specificity can be studied using techniques such as molecular docking simulations or kinetic assays to understand how this compound affects biological pathways.
- Applications in Agrochemicals and Industrial Chemicals The compound may also find applications in agrochemicals or as a precursor for various industrial chemicals due to its unique reactivity profile.
Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,4-Diazepane | Seven-membered ring with two nitrogen atoms | Basic structure without functionalization |
| 1,4-Benzodiazepine | Contains a benzene ring fused to the diazepane | Known for anxiolytic properties |
| 3-Methyl-1,4-diazepane | Methyl group at position 3 | Potentially altered biological activity |
| This compound | Isopropyl substitution at nitrogen | Intermediate in multi-step synthesis |
| N-Methyl-1,4-diazepane-1-carboxamide dihydrochloride | Features a methyl group attached to the nitrogen atom at position one and a carboxamide functional group at position one of the diazepane ring | Enhances its stability and reactivity compared to its analogs, making it particularly valuable for research and development purposes |
Mechanism of Action
The mechanism by which N-isopropyl-1,4-diazepane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-isopropyl-1,4-diazepane-1-carboxamide can be contextualized by comparing it to analogous 1,4-diazepane-1-carboxamide derivatives. Below is a detailed analysis based on available
Structural Analogues
Key Differences and Implications
Substituent Effects :
- The isopropyl group in the target compound is an aliphatic, electron-donating substituent, likely enhancing lipophilicity and metabolic stability compared to aromatic substituents.
- The 3-chlorophenyl group in the analogue introduces aromaticity and an electron-withdrawing chlorine atom, which may improve binding affinity to hydrophobic pockets in biological targets (e.g., kinases or GPCRs) but could reduce solubility .
Salt Form :
- The hydrochloride salt of N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide improves aqueous solubility and crystallinity, facilitating formulation in preclinical studies. In contrast, the free base form of this compound may require solubilizing agents for in vivo applications .
Molecular Weight and Complexity: The 3-chlorophenyl derivative has a higher molecular weight (290.19 g/mol vs. 185.27 g/mol) due to the aromatic ring and additional chlorine atoms.
Research and Application Context
- This compound : Primarily used as a building block in medicinal chemistry for exploring structure-activity relationships (SAR) in CNS-targeting agents, given its compact size and neutral charge .
Biological Activity
N-isopropyl-1,4-diazepane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and comparisons with similar compounds, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a diazepane ring with an isopropyl group and a carboxamide functional group. This unique structure contributes to its distinct chemical reactivity and biological activity. The presence of the isopropyl group enhances steric hindrance, potentially influencing interactions with biological targets such as enzymes and receptors.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may function as an enzyme inhibitor, modulating metabolic pathways by affecting the activity of enzymes involved in various cellular processes. For instance, it has been suggested that the compound can inhibit nicotinamide N-methyltransferase (NNMT), an enzyme linked to several diseases, including cancer .
Inhibition Studies
Studies have shown that this compound can significantly inhibit the proliferation of certain cancer cell lines. For example, in vitro assays demonstrated that this compound reduced cell viability in human oral cancer cells (HSC-2) treated with NNMT inhibitors . The dose-dependent effects observed indicate its potential as a therapeutic agent.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Methyl-1,4-diazepane-1-carboxamide | Methyl group at nitrogen position | Lacks the isopropyl group; different reactivity |
| N-Ethyl-1,4-diazepane-1-carboxamide | Ethyl group at nitrogen position | Similar but less steric hindrance than isopropyl |
| This compound | Isopropyl group at nitrogen position | Enhanced binding affinity due to steric effects |
The structural uniqueness of this compound allows it to interact more effectively with biological targets compared to its analogs.
Study on NNMT Inhibition
A notable study focused on the inhibition of NNMT by modified diazepane derivatives. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on NNMT activity. This inhibition was associated with a reduction in cell proliferation in cancer models .
Antibacterial Activity
While primarily studied for its effects on cancer cells, preliminary investigations into the antibacterial properties of diazepane derivatives suggest that they may also exhibit antimicrobial activity. Further research is required to establish the efficacy of this compound against specific bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
